molecular formula C37H68O7 B1209220 (2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one CAS No. 178034-07-6

(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

Cat. No. B1209220
CAS RN: 178034-07-6
M. Wt: 624.9 g/mol
InChI Key: XNZJLZFJXAKNCP-XIDQSENKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

This study discusses the conversion of the compound into spiroketals with potential cytotoxicity towards cancer cell lines, demonstrating its relevance in cancer research (Meilert, Pettit, & Vogel, 2004).

Influence of Carbohydrate Moiety on Chromophore Formation

Research into the influence of carbohydrate moieties on chromophore formation during Maillard reactions from pentoses, hexoses, and disaccharides includes investigations into compounds structurally related to the queried compound (Frank & Hofmann, 2000).

Novel Antioxidant Agents from Molecular Combinations

This research explores molecular combinations of antioxidants, including analogs of the compound, for their radical scavenging activities and potential therapeutic applications in events involving free radical damage (Manfredini et al., 2000).

Synthesis of Bioacrylic Polymers

The compound's analogs are studied for their potential in synthesizing bioacrylic polymers, indicating its applicability in the field of sustainable materials (Ray et al., 2018).

Crystal Structure Analysis

Research into the crystal structure of related compounds provides insights into their molecular interactions and potential applications in material science or drug design (Jasinski et al., 2009).

Catalytic Reduction of Biomass-Derived Furanic Compounds

Studies on the reduction of furanic compounds, which are structurally similar to the compound , offer potential applications in biofuel production and green chemistry (Nakagawa, Tamura, & Tomishige, 2013).

properties

CAS RN

178034-07-6

Product Name

(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

Molecular Formula

C37H68O7

Molecular Weight

624.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

InChI

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31-,32+,33-,34+,35+,36?/m0/s1

InChI Key

XNZJLZFJXAKNCP-XIDQSENKSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@@H](CC[C@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

synonyms

rollinecin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 2
(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 3
(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 4
(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one
Reactant of Route 6
Reactant of Route 6
(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

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